3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide
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Overview
Description
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the coupling of the oxadiazole derivative with 6-methylpyridin-2-amine to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction could produce reduced heterocyclic compounds.
Scientific Research Applications
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Agriculture: The compound may serve as a pesticide or herbicide, providing protection against pests and weeds.
Mechanism of Action
The mechanism of action of 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or DNA, inhibiting their function and leading to therapeutic effects.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide
- 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide
- 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide
Uniqueness
The uniqueness of 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-5-3-7-14(11-12)18-21-17(24-22-18)10-9-16(23)20-15-8-4-6-13(2)19-15/h3-8,11H,9-10H2,1-2H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGLGZRJVZAQCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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